C5 vs. C4 Linker Attachment: Impact on NSD2 Degradation
Relocating the linker attachment from the 4′-position (C4) to the 5′-position (C5) of the thalidomide scaffold dramatically improves NSD2 degradation efficiency. In VCaP prostate cancer cells treated with 2 μM compound for 24 h, the most potent C4-attached compound (10b/10c) degraded NSD2 by only ~25%, whereas the most potent C5-attached compound (10f, which shares the same linker-attachment topology as Thalidomide-Pip-N-boc) achieved 94% depletion of NSD2 protein [1]. Thalidomide-Pip-N-boc is pre-functionalized at the C5 position, directly corresponding to the superior attachment geometry [1].
| Evidence Dimension | NSD2 protein degradation (% depleted at 2 μM, 24 h) |
|---|---|
| Target Compound Data | 94% degradation (compound 10f, C5-attached, structurally analogous to the deprotected conjugate of Thalidomide-Pip-N-boc) |
| Comparator Or Baseline | ~25% degradation (compounds 10b/10c, C4-attached thalidomide conjugates with flexible alkyl linkers) |
| Quantified Difference | Approximately 3.8-fold improvement in degradation efficiency (94% vs. 25%) |
| Conditions | VCaP prostate cancer cells, immunoblotting after 24 h compound treatment at 2 μM |
Why This Matters
Procurement of a C5-functionalized intermediate (Thalidomide-Pip-N-boc) is required to reproduce the C5-attachment geometry that yields near-quantitative NSD2 degradation; C4-functionalized alternatives produce only marginal activity and are unsuitable for NSD2 PROTAC development.
- [1] Liu L, Parolia A, Liu Y, et al. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader. J Med Chem. 2024;67(9):6938-6951 (see Table 1, structure–degradation relationship data for compounds 10a–10d vs. 10e–10j). View Source
